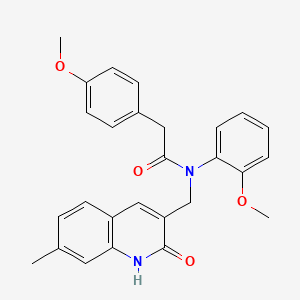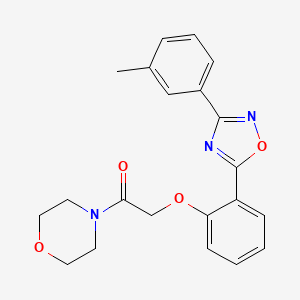
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, also known as MTOE, is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic molecule that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用机制
The precise mechanism of action of 1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is not yet fully understood, but it is believed to act on a variety of targets in the central nervous system. It has been found to modulate the release of neurotransmitters such as glutamate and GABA, and to inhibit certain ion channels such as the NMDA receptor. It may also have effects on other targets such as voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of certain ion channels. It has also been found to have potential applications in the treatment of a variety of diseases, including Parkinson's disease and epilepsy. However, further research is needed to fully understand the range of effects of this compound.
实验室实验的优点和局限性
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has several advantages for use in lab experiments, including its synthetic nature and the fact that it can be easily purified. It has also been found to have a variety of effects on the central nervous system, making it a valuable tool for researchers in a range of fields. However, there are also limitations to its use, including the fact that its precise mechanism of action is not yet fully understood, and that further research is needed to fully understand its range of effects.
未来方向
There are several potential future directions for research on 1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone. One area of interest is its potential use in the treatment of Parkinson's disease and other neurological disorders. Another area of interest is its potential use as a tool for studying the central nervous system and the effects of neurotransmitters and ion channels. Further research is needed to fully understand the range of effects of this compound, and to explore its potential applications in a variety of fields.
合成方法
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone can be synthesized using a variety of methods, including the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with morpholine and 2-(2-chlorophenoxy)ethanone. This reaction produces this compound as a white crystalline solid, which can then be purified using a variety of techniques.
科学研究应用
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has been studied extensively for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. It has also been found to have potential applications in the treatment of a variety of diseases, including Parkinson's disease and epilepsy.
属性
IUPAC Name |
2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-15-5-4-6-16(13-15)20-22-21(28-23-20)17-7-2-3-8-18(17)27-14-19(25)24-9-11-26-12-10-24/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGWDSOTEPWZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


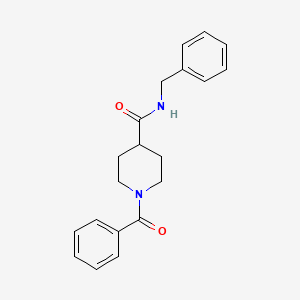


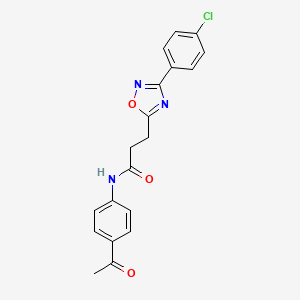
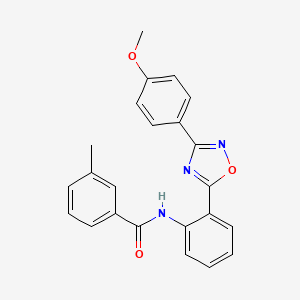
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)
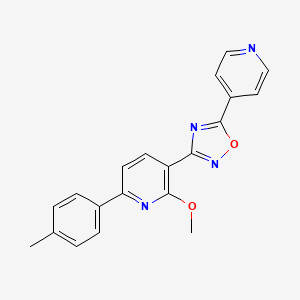
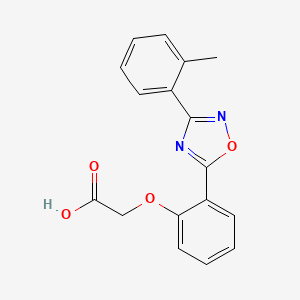
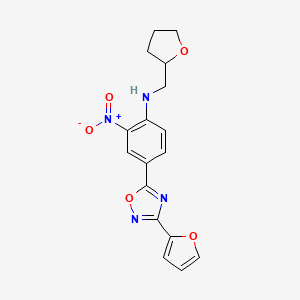
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696593.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)
